molecular formula C10H8F5NO2 B1391651 Ethyl Difluoro[3-(trifluoromethyl)pyridin-2-yl]acetate CAS No. 1216499-24-9

Ethyl Difluoro[3-(trifluoromethyl)pyridin-2-yl]acetate

Cat. No.: B1391651
CAS No.: 1216499-24-9
M. Wt: 269.17 g/mol
InChI Key: GEONWHUUDNDDTL-UHFFFAOYSA-N
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Description

Ethyl Difluoro[3-(trifluoromethyl)pyridin-2-yl]acetate is a fluorinated organic compound with the molecular formula C10H8F5NO2. This compound is characterized by the presence of both difluoro and trifluoromethyl groups attached to a pyridine ring, making it a valuable molecule in various chemical and pharmaceutical applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl Difluoro[3-(trifluoromethyl)pyridin-2-yl]acetate typically involves the introduction of fluorine atoms into the pyridine ring. One common method is the use of difluoromethylation reagents such as difluoromethylsilane or sodium trifluoroacetate. The reaction conditions often require the presence of a catalyst, such as palladium, and a base, like potassium carbonate, to facilitate the coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing advanced catalytic systems to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl Difluoro[3-(trifluoromethyl)pyridin-2-yl]acetate undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride or lithium diisopropylamide can be used.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated derivatives, while oxidation and reduction can lead to different functionalized pyridine compounds.

Scientific Research Applications

Ethyl Difluoro[3-(trifluoromethyl)pyridin-2-yl]acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl Difluoro[3-(trifluoromethyl)pyridin-2-yl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(trifluoromethyl)pyridine-3-carboxylate
  • Ethyl 2-(difluoromethyl)pyridine-3-carboxylate
  • Ethyl 2-(trifluoromethyl)pyridine-4-carboxylate

Uniqueness

Ethyl Difluoro[3-(trifluoromethyl)pyridin-2-yl]acetate is unique due to the simultaneous presence of both difluoro and trifluoromethyl groups, which can significantly influence its chemical reactivity and biological activity. This dual fluorination can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable molecule in various research and industrial applications .

Properties

IUPAC Name

ethyl 2,2-difluoro-2-[3-(trifluoromethyl)pyridin-2-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F5NO2/c1-2-18-8(17)9(11,12)7-6(10(13,14)15)4-3-5-16-7/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEONWHUUDNDDTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=C(C=CC=N1)C(F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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